Autocamtide 2, amide Autocamtide 2, amide Autocamtide 2, amide is a substrate (100 μM final concentration) for CaMK family assays.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3658029
InChI:
SMILES:
Molecular Formula: C₆₅H₁₁₉N₂₃O₁₉
Molecular Weight: 1526.79

Autocamtide 2, amide

CAS No.:

Cat. No.: VC3658029

Molecular Formula: C₆₅H₁₁₉N₂₃O₁₉

Molecular Weight: 1526.79

* For research use only. Not for human or veterinary use.

Autocamtide 2, amide -

Specification

Molecular Formula C₆₅H₁₁₉N₂₃O₁₉
Molecular Weight 1526.79

Introduction

Chemical Properties and Structure

Autocamtide 2, amide possesses well-defined chemical properties that make it suitable for laboratory applications. Its chemical formula is C65H119N23O19 with a molecular weight of 1526.79 daltons . The compound is a peptide consisting of 13 amino acids in the sequence Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH2, where the C-terminal is amidated (indicated by NH2) .

The primary structure of Autocamtide 2, amide is significant as it contains specific amino acid residues that serve as recognition and phosphorylation sites for CaMKII. Notably, the threonine (Thr) residue at position 9 typically serves as the phosphorylation target for CaMKII in experimental settings . This specific design enables the peptide to function effectively as a substrate in kinase activity assays, allowing for precise measurement of enzymatic function.

Table 1 summarizes the key chemical properties of Autocamtide 2, amide:

PropertyValue
Chemical FormulaC65H119N23O19
Molecular Weight1526.79 Da
Amino Acid SequenceLys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH2
Physical FormPowder (before reconstitution)
Target Phosphorylation SiteThreonine (Thr) at position 9
Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM0.655 mL
5 mM0.131 mL
10 mM0.0655 mL

Regarding shipping conditions, evaluation sample solutions of Autocamtide 2, amide are typically shipped with blue ice, while other quantities may be shipped at room temperature or with blue ice upon request . This attention to shipping conditions helps preserve the integrity of the compound during transport.

Biological Function and Mechanism of Action

Autocamtide 2, amide functions as a selective substrate for calcium/calmodulin-dependent protein kinase II (CaMKII), enabling precise monitoring of enzyme activity in biochemical assays. The interaction between Autocamtide 2, amide and CaMKII involves the recognition of the peptide sequence by the enzyme's catalytic domain, followed by phosphorylation of the threonine residue at position 9 .

Research has demonstrated that CaMKII can be activated in both calcium-dependent and calcium-independent manners, and Autocamtide 2, amide has been instrumental in elucidating these mechanisms. For instance, studies have shown concentration-dependent activation of purified CaMKIIα using Autocamtide-2 as a substrate, with activation occurring both in the presence and absence of calcium . This finding has significant implications for understanding how CaMKII can function under different cellular conditions.

The mechanism of CaMKII interaction with Autocamtide 2 involves complex molecular dynamics. In one notable study, researchers observed that the C-terminal domain of α-actinin-2 (A2-CTD) could activate CaMKII in a calcium-independent manner, with this activation being detectable using Autocamtide-2 as a substrate . The study reported specific kinetic parameters: in the absence of calcium, Vmax was 1.5 ± 0.2 μmol/min/mg with a Ka of 8.6 ± 1.6 μM; in the presence of calcium, Vmax was 1.3 ± 0.2 μmol/min/mg with a Ka of 6.7 ± 1.7 μM . These findings highlight the utility of Autocamtide 2, amide in characterizing enzyme kinetics under different conditions.

Research Applications

Cardiovascular Research Applications

Autocamtide 2, amide and related compounds have significant applications in cardiovascular research. Studies have demonstrated that CaMKII plays crucial roles in cardiac function, and tools like Autocamtide 2, amide and AIP have been instrumental in elucidating these roles.

For instance, researchers have used CaMKII inhibitors derived from Autocamtide-2 to investigate the roles of myosin binding protein-C (MyBP-C) and troponin I (TnI) phosphorylation in cardiac function . In one study, inhibition of CaMKII using autocamtide-2 related inhibitory peptide reduced both MyBP-C and TnI phosphorylation and decreased active force without changing the magnitude of calcium transients in mouse papillary muscle bundles . This led to a 19-39% reduction in the normalized change in force per change in calcium, suggesting that the phosphorylation of these proteins significantly contributes to the rates of force development and relaxation in cardiac muscle .

In vascular smooth muscle research, CaMKII has been implicated in relaxation mechanisms. Studies have mapped the pathway by which exchange protein directly activated by cyclic AMP (Epac) increases spontaneous transient outward current (STOC) activity in contractile vascular smooth muscle, showing that a critical step is the activation of CaMKII . This represents the first report of CaMKII activation triggering cellular activity known to induce vasorelaxation, suggesting novel roles for this calcium and redox-sensing enzyme in the regulation of vascular tone and blood flow .

Comparative Analysis with Related Compounds

Autocamtide 2, amide belongs to a family of peptide substrates and inhibitors designed for studying CaMKII activity. Understanding its relationship to similar compounds provides valuable context for researchers.

Autocamtide-2-Related Inhibitory Peptide (AIP) is derived from Autocamtide-2 by substituting the threonine-9 phosphorylation site with alanine . This modification transforms the substrate into a potent and specific competitive inhibitor of CaMKII. AIP is available in various forms, including a myristoylated version that enhances cell permeability, allowing for inhibition of CaMKII in intact cells .

Table 3 provides a comparison between Autocamtide 2, amide and related compounds:

CompoundPrimary FunctionModification from Autocamtide-2Primary Application
Autocamtide 2, amideCaMKII substrateC-terminal amidationMeasuring CaMKII activity in vitro
Autocamtide-2-Related Inhibitory Peptide (AIP)CaMKII inhibitorThr-9 to Ala substitutionInhibiting CaMKII activity in biochemical assays
Myristoylated AIPCell-permeable CaMKII inhibitorThr-9 to Ala substitution plus N-terminal myristoylationInhibiting CaMKII activity in intact cells

These related compounds provide researchers with a toolbox for studying CaMKII function under different experimental conditions, enabling both activation and inhibition strategies to elucidate the enzyme's physiological roles.

Future Research Directions

The continued use of Autocamtide 2, amide in research settings presents several promising directions for future investigation. As our understanding of CaMKII's role in various physiological and pathological processes continues to evolve, this specialized substrate will likely remain a valuable tool for researchers.

Potential areas for future research involving Autocamtide 2, amide include:

  • Development of improved assay formats for higher throughput screening of CaMKII modulators, using Autocamtide 2, amide as a standard substrate.

  • Further investigation of the substrate selectivity of different CaMKII isoforms using Autocamtide 2, amide and related peptides.

  • Exploration of the potential roles of CaMKII in additional tissue types and disease states, with Autocamtide 2, amide serving as a key reagent for enzyme activity measurements.

  • Development of novel therapeutic strategies targeting CaMKII, informed by mechanistic insights gained through studies using Autocamtide 2, amide.

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